4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Novel Compounds : A study detailed the synthesis of various novel compounds, including derivatives of piperazine, for their potential use as anti-inflammatory and analgesic agents. Compounds were evaluated for their ability to inhibit COX-1/COX-2, showcasing analgesic and anti-inflammatory activities. Notably, certain derivatives demonstrated significant COX-2 selectivity and exhibited comparable inhibitory activities to standard drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- Antimicrobial Properties : Another research effort synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these newly synthesized compounds showed good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Antiviral and Antimicrobial Studies
- Antiviral and Antimicrobial Evaluation : Further studies synthesized new pyridine derivatives, testing them for antimicrobial activity. These compounds displayed variable and modest activities against tested strains of bacteria and fungi, suggesting a pathway for developing antimicrobial agents (Patel et al., 2011).
Anti-TMV and Antimicrobial Effects
- Evaluation of Anti-TMV and Antimicrobial Activities : Research on urea and thiourea derivatives of piperazine doped with febuxostat highlighted their antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity. Certain derivatives exhibited promising antiviral and antimicrobial properties, showcasing the potential for agricultural and medicinal applications (Reddy et al., 2013).
Antagonistic and Affinity Studies
- Central Nervous System Agent Studies : A study on the structure-activity relationship of central nervous system agents revealed that 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine and its analogs demonstrated potent presynaptic and postsynaptic 5-HT1A receptor antagonist properties, indicating their potential in CNS-related therapeutic applications (Mokrosz et al., 1994).
Anticancer and Anti-HIV Research
- Anti-HIV Activity : Nitroimidazoles research synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities. Some compounds displayed significant anti-HIV activity, underscoring the potential for new therapeutic agents in HIV treatment (Al-Masoudi et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazole derivatives have been known to bind to a variety of therapeutic targets , exhibiting a broad spectrum of biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
Benzimidazole derivatives have been known to affect a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
The benzimidazole moiety is known to enhance the bioavailability of many drugs .
Result of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of benzimidazole derivatives can be performed under solvent-free conditions , which could potentially influence the compound’s stability and efficacy.
Future Directions
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-27-17-7-6-13(20)12-16(17)23-19(26)25-10-8-24(9-11-25)18-21-14-4-2-3-5-15(14)22-18/h2-7,12H,8-11H2,1H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMJSZOJMBROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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